Potency Comparison with Closest Congener (3b)
In a direct head-to-head comparison performed within the same study, Anti-inflammatory agent 19 (compound 2b) exhibited an NO inhibitory IC₅₀ of 36.00 μM, whereas its closest congener compound 3b (3,4-seco-olean-12-en-4,21α,22β,24-tetrahydroxy-ol-3-oic acid) demonstrated a 2.26-fold more potent IC₅₀ of 15.94 μM [1]. Both compounds were evaluated under identical experimental conditions using the HMGB1-stimulated RAW 264.7 macrophage model [1].
| Evidence Dimension | NO inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 36.00 μM |
| Comparator Or Baseline | Compound 3b: 15.94 μM |
| Quantified Difference | Compound 3b is 2.26-fold more potent (lower IC₅₀) |
| Conditions | HMGB1-stimulated RAW 264.7 murine macrophages, NO production measured by Griess reagent assay after 24 h |
Why This Matters
This direct intra-study comparison establishes the precise quantitative relationship between the two most structurally proximal compounds in the 3,4-seco-triterpene series, enabling researchers to select the appropriate potency for their assay window or to probe structure-activity relationships governed by hydroxylation stereochemistry (21β vs. 21α).
- [1] Zhu Y, Shen P, Wang J, Jiang X, Wang W, Raj R, Ge H, Wang W, Yu B, Zhang J. Microbial transformation of pentacyclic triterpenes for anti-inflammatory agents on the HMGB1 stimulated RAW 264.7 cells by Streptomyces olivaceus CICC 23628. Bioorg Med Chem. 2021 Dec 15;52:116494. View Source
